2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 162651-09-4
VCID: VC20926181
InChI: InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
SMILES: CCNC1=NC(=C(S1)C(=O)O)C
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 162651-09-4

Cat. No.: VC20926181

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid - 162651-09-4

CAS No. 162651-09-4
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Standard InChI Key IKCWFYCMZBNCKA-UHFFFAOYSA-N
SMILES CCNC1=NC(=C(S1)C(=O)O)C
Canonical SMILES CCNC1=NC(=C(S1)C(=O)O)C

Chemical Structure and Properties

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid features a thiazole ring as its core structure, with an ethylamino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. This arrangement of functional groups contributes to the compound's chemical reactivity and biological properties.

Chemical Identifiers and Physical Properties

The compound is characterized by several chemical identifiers that facilitate its recognition and study in scientific literature. The table below summarizes the key identifiers and physical properties of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid:

PropertyValue
CAS Number162651-09-4
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
IUPAC Name2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChIInChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Standard InChIKeyIKCWFYCMZBNCKA-UHFFFAOYSA-N
SMILESCCNC1=NC(=C(S1)C(=O)O)C
PubChem Compound ID1132724
The compound exists as a solid at room temperature and demonstrates characteristic solubility patterns. It is sparingly soluble in water but dissolves in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in acetic acid .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and structurally related compounds.

Conventional Synthesis

A related compound, 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, has been synthesized by reacting thiourea with ethyl acetoacetate. The reaction typically employs N-bromosuccinimide and benzoyl peroxide as reagents . This synthetic approach can be modified to obtain 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid by:

  • Using ethylamine instead of thiourea to introduce the ethylamino group at position 2

  • Subsequent hydrolysis of the ester group to yield the carboxylic acid
    The physical data reported for 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, a structurally related compound, includes a melting point of 158-159°C and a yield of 62.72% .

Solid-Phase Synthesis

Solid-phase synthesis methods have also been developed for thiazole derivatives, which could potentially be applied to the synthesis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. One approach involves a traceless linker strategy starting from chloromethyl polystyrene resin (Merrifield resin) .
The general procedure involves:

  • Conversion of chloromethyl polystyrene resin to cyanocarbonimidodithioate resin using potassium cyanocarbonimidodithioate in DMF at room temperature

  • Treatment of the resulting resin with ethyl bromoacetate and triethylamine (TEA) in DMF at 60°C

  • Hydrolysis of the ester group with 5M NaOH in THF:EtOH at 60°C

  • Subsequent functionalization and cleavage to obtain the final product
    The formation of intermediate resins can be confirmed by ATR-FTIR spectroscopy, monitoring the disappearance of the nitrile peak and the formation of amine and ester bands .

Analytical Characterization

Various analytical techniques are employed for the characterization and purity assessment of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups in the compound, with characteristic absorption bands at:

  • 3500-3100 cm⁻¹: N-H stretching bands confirming the presence of the ethylamino group

  • 2990-2850 cm⁻¹: CH₂ aliphatic stretch

  • 1780-1650 cm⁻¹: C=O stretching bands confirming the presence of the carboxylic acid group

  • 1450-1600 cm⁻¹: Thiazole ring vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can assign signals for various protons in the molecule:

  • δ 4.32 ppm (doublet): CH₂ of the ethylamino group

  • δ 4.06 ppm (triplet): N-H proton

  • δ 2.60 ppm (singlet): CH₃ at position 4 of the thiazole ring

  • δ 1.11 ppm (triplet): CH₃ of the ethylamino group
    ¹³C NMR spectroscopy can identify carbon atoms at characteristic chemical shifts:

  • δ 171.80 ppm: C-2 of the thiazole ring

  • δ 168.82 ppm: Carboxyl carbon

  • δ 108.76 ppm: C-5 of the thiazole ring

  • δ 41.98 ppm: CH₂ of the ethylamino group

  • δ 13.4-14.4 ppm: CH₃ carbon atoms

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment of thiazole derivatives. A reversed-phase C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is suitable for analyzing this compound.

Biological Activities

Thiazole derivatives, including compounds structurally related to 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, have demonstrated various biological activities that make them promising candidates for therapeutic applications.

Antimicrobial Activity

Thiazole derivatives have exhibited significant antimicrobial activity against various bacterial strains. Particularly, derivatives of thiazole-5-carboxylic acid have demonstrated promising results in this area. The antimicrobial properties are attributed to the ability of these compounds to interact with specific biological targets in microbial cells.

Antidiabetic Activity

Research on structurally related thiazole derivatives, such as 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has shown protective effects against diabetes mellitus. In experimental animal models, this thiazole derivative demonstrated significant pharmacological effects on hyperglycemia, insulin sensitivity, and lipid profiles .
The table below summarizes the effects of a related thiazole derivative on various parameters in streptozotocin-induced diabetic rats:

ParameterEffect
Serum glucoseSignificant reduction
Insulin levelsNormalized
HOMA-IR (insulin resistance)Improved
Lipid profileReduced TG, TC, LDL-C, VLDL-C; Increased HDL-C
Oxidative stress markersIncreased GSH, CAT, SOD; Reduced MDA
Hepatic injury markersRestored ALT, AST levels
Renal injury markersRestored BUN, CRE, uric acid levels
These effects are attributed to the antioxidant and anti-inflammatory properties of the thiazole derivative .

Enzyme Inhibition

Thiazole derivatives have shown inhibitory effects against various enzymes. Studies on similar thiazole derivatives indicate that di-substituted compounds exhibit higher potency against xanthine oxidase compared to mono-substituted ones, suggesting that structural modifications could enhance therapeutic efficacy.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and its biological activities is crucial for the rational design of more potent derivatives.

Key Structural Features

The biological activity of thiazole derivatives is influenced by several structural features:

  • The thiazole ring serves as a rigid scaffold that positions functional groups in specific spatial orientations, which is critical for interaction with biological targets.

  • The ethylamino group at position 2 can participate in hydrogen bonding interactions with receptor sites.

  • The methyl group at position 4 contributes to the hydrophobic character of the molecule and may influence binding affinity.

  • The carboxylic acid at position 5 provides additional hydrogen bonding capabilities and can form ionic interactions with positively charged groups in biological targets.

Effect of Structural Modifications

Modifications to the basic structure of thiazole derivatives can significantly influence their biological activities:

  • Alteration of the substituent at position 2: Replacing the ethylamino group with other amine derivatives can affect binding specificity and potency.

  • Modification of the carboxylic acid group: Conversion to esters or amides can influence pharmacokinetic properties and target selectivity.

  • Introduction of additional functional groups: Adding substituents at other positions of the thiazole ring can create compounds with novel biological profiles.

Research Applications

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has various applications in scientific research and potential therapeutic development.

Pharmaceutical Research

The compound and its derivatives are being investigated for their potential in pharmaceutical applications:

  • Development of antimicrobial agents: The antimicrobial properties of thiazole derivatives make them candidates for addressing bacterial infections, particularly in an era of increasing antibiotic resistance.

  • Antidiabetic drug development: Based on the antidiabetic effects observed with related compounds, 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid may serve as a lead compound for developing new antidiabetic agents .

  • Antioxidant therapy: The antioxidant properties observed in structurally related thiazole derivatives suggest potential applications in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Synthetic Intermediates

The compound can serve as a valuable intermediate in organic synthesis:

  • The carboxylic acid group at position 5 provides a reactive site for further functionalization through esterification, amide formation, or reduction.

  • The ethylamino group at position 2 offers opportunities for additional modifications such as alkylation or acylation.

  • The thiazole ring itself can participate in various reactions, including metallation, halogenation, and cross-coupling reactions.

Material Science

Thiazole derivatives have applications in material science, particularly in the development of:

  • Dyes and pigments: Thiazole-based chromophores can exhibit interesting optical properties.

  • Conductive materials: The π-conjugated system of the thiazole ring can contribute to electrical conductivity in properly designed systems.

  • Sensors: Thiazole derivatives can serve as components in chemical sensors due to their ability to interact with specific analytes.

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